molecular formula C15H27NO4 B1609369 Viridiflorine CAS No. 551-57-5

Viridiflorine

Cat. No. B1609369
CAS RN: 551-57-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-ABHRYQDASA-N
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Description

Viridiflorine is an alkaloid compound that can be found in a variety of plants, including the genus Aconitum and the species Aconitum viridiflorum, which is native to the Himalayas. This compound has been studied extensively for its potential medicinal applications, as it has been found to possess a variety of pharmacological properties. It has been used in traditional Chinese medicine for its anti-inflammatory, analgesic, antispasmodic, and anti-convulsant effects, as well as for its ability to reduce fever and improve circulation. In addition, it has been found to possess anti-cancer, anti-microbial, and anti-oxidant properties.

Scientific Research Applications

High-Yield Production and Application Potential

  • High-Yield Production in Escherichia coli: A study by Shukal et al. (2019) demonstrated systematic engineering in auxotrophic Escherichia coli for high-yield production of Viridiflorol, showcasing its potential applications in pharmaceuticals, flavors, and nutraceuticals. The optimized strain achieved significant production levels, highlighting the commercial viability of microbial terpenoid production, including that of Viridiflorine derivatives (Shukal, Xixian Chen, & Congqiang Zhang, 2019).

Potential in Plant Growth and Stress Response

  • Effects on Plant Growth under Salt Stress: Research on Salvia officinalis L. indicated that salt stress influences the essential oil composition, with Viridiflorol being a significant component under certain conditions. This suggests this compound's potential role in modulating plant responses to abiotic stress, offering insights into agricultural applications for enhancing crop resilience and essential oil production (Taârit, Msaada, Hosni, Hammami, Kchouk, & Marzouk, 2009).

Ethnopharmacological Relevance and Applications

  • Medicinal Applications in Traditional Medicine: A comprehensive review on Pittosporum viridiflorum Sims highlighted the ethnopharmacological relevance of this plant, which contains this compound. Used in African traditional medicine for a variety of ailments, the study underscores the pharmacological and phytochemical properties that support the traditional use of this compound-containing plants. This paves the way for further research into its applications in modern medicine, especially concerning antimicrobial and anti-inflammatory properties (Madikizela & McGaw, 2017).

Biochemical Analysis

Biochemical Properties

Viridiflorine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinase enzymes, modulating their activity and affecting downstream signaling pathways . Additionally, it binds to specific proteins, altering their conformation and function, which can impact various cellular processes . These interactions highlight the importance of this compound in regulating biochemical reactions and maintaining cellular homeostasis.

Cellular Effects

This compound exerts profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the inflammatory response by modulating the activity of immune cells such as neutrophils and macrophages . It also impacts glucose and lipid metabolism, thereby influencing energy balance and physiological functions . These cellular effects underscore the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating their catalytic activity and affecting downstream biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function . These molecular interactions highlight the complex mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the type of cells used. For instance, prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression, which can impact cellular function and viability . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been found to enhance glucose metabolism and reduce inflammation, whereas at high doses, it can cause cellular damage and impair organ function . These dosage effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . For example, this compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance . These interactions underscore the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific biomolecules and the tissue’s metabolic activity . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can modulate mitochondrial function and energy production . These subcellular localization patterns are important for understanding the specific cellular effects of this compound.

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-ABHRYQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

551-57-5
Record name Viridiflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDIFLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Viridiflorine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) found in certain plant species. It has been identified in plants belonging to the Eupatorium [] and Symphytum [] genera. Notably, it was found as a component of the Chinese medicinal herbs "pei lan" (Eupatorium cannabinum) and "cheng gan cao" (Eupatorium japonicum) [].

Q2: What is the significance of this compound being found in Ageratum conyzoides?

A2: The discovery of this compound, specifically in its ester forms lycopsamine and echinatine, in Ageratum conyzoides is noteworthy. This finding marks the first reported instance of pyrrolizidine alkaloids being present in any Ageratum species []. The observation of Lepidoptera insects interacting with Ageratum conyzoides in Kenya led researchers to investigate and subsequently identify these alkaloids [].

Q3: How does the distribution of pyrrolizidine alkaloids, including this compound, vary within the plant Cynoglossum officinale?

A3: Research on Cynoglossum officinale, a plant known to contain this compound N-oxide among other PAs, reveals that PA concentrations are not uniform throughout the plant []. The inflorescences exhibit the highest levels of these alkaloids []. Interestingly, in the vegetative rosette stage, younger leaves have a higher PA concentration compared to older leaves [].

Q4: What is the ecological role of this compound and other pyrrolizidine alkaloids?

A4: Pyrrolizidine alkaloids, including this compound, play a crucial role in the interaction between plants and insects. Certain Lepidoptera species, specifically those belonging to the Danainae, Ithomiinae, and Arctiidae families, have evolved to sequester PAs from their host plants []. These sequestered alkaloids serve a dual purpose for the insects: as a defense mechanism against predators and as precursors in the biosynthesis of pheromones like danaidone, danaidal, and hydroxydanaidal [].

Q5: What is the potential significance of the varying pyrrolizidine alkaloid composition in Symphytum radix?

A7: Symphytum radix is known to contain a complex mixture of pyrrolizidine alkaloids, with this compound being one of them []. The specific composition of these alkaloids can fluctuate significantly based on several factors, including plant variety, hybridization events, geographical location, and growth period []. This variability has implications for potential medicinal uses, as the pharmacological effects and toxicity profiles can differ depending on the specific alkaloid profile present in the plant material.

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